molecular formula C22H21ClN2O3 B2909095 N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-07-5

N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2909095
CAS No.: 946311-07-5
M. Wt: 396.87
InChI Key: ATKONRBGIUUSAI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule research chemical for scientific investigations. Compounds featuring a 1,6-dihydropyridine-6-one core, such as this one, are of significant interest in medicinal chemistry and chemical biology for their potential as key intermediates or pharmacophores in the development of bioactive molecules . The structure incorporates substituted phenyl rings, a common feature in compounds that target various enzymes and receptors, suggesting potential utility in exploring protein-ligand interactions . Researchers can leverage this compound as a critical building block or a reference standard in projects aimed at designing and synthesizing novel molecules for basic research. It is provided as a high-purity material to ensure reliable and reproducible results in experimental settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-14-4-5-15(2)17(10-14)13-25-12-16(6-9-21(25)26)22(27)24-19-11-18(23)7-8-20(19)28-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKONRBGIUUSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxyaniline, 2,5-dimethylbenzyl chloride, and appropriate pyridine derivatives. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylbenzyl groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with various functional groups. Its molecular formula is C10H14N4O3C_{10}H_{14}N_{4}O_{3} and it has a molecular weight of approximately 226.24 g/mol. The structure includes an amino group, a morpholine acetyl side chain, and two carbonyl groups that contribute to its reactivity and biological properties .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 6-amino-pyrimidines, exhibit promising anticancer properties. Studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression. For instance, the compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been highlighted in recent investigations, suggesting its potential use in targeted cancer therapies .

Antiviral Properties

The compound has also been studied for its antiviral activity, particularly against hepatitis B virus (HBV). A related study demonstrated that certain pyrimidine derivatives could inhibit HBV DNA replication effectively. This suggests that 6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione could be developed as a therapeutic agent for viral infections .

Nucleoside Transport Inhibition

Another significant application is in the inhibition of nucleoside transporters. Compounds similar to 6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione have been identified as effective nucleoside transport inhibitors, which can enhance the efficacy of nucleoside analogs used in antiviral and anticancer therapies .

Enzyme Inhibition Studies

The compound has been utilized in biochemical studies to explore its role as an enzyme inhibitor. It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to new insights into metabolic regulation and disease mechanisms .

Structure-Activity Relationship (SAR) Studies

The unique structure of 6-amino-1,3-dimethyl-5-(2-morpholin-4-ylacetyl)pyrimidine-2,4-dione allows for extensive SAR studies. These studies help researchers understand how modifications to the chemical structure can influence biological activity, guiding the design of more potent derivatives .

Case Studies and Research Findings

StudyFocusFindings
Patil et al., 2019Anticancer ActivityIdentified as a selective inhibitor for EGFR; potential for targeted therapy .
Zhang et al., 2020Antiviral PropertiesDemonstrated effective inhibition of HBV DNA replication .
Lee et al., 2021Enzyme InhibitionShowed inhibition of metabolic enzymes; implications for metabolic disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Steric Bulk

  • The target compound ’s (2,5-dimethylphenyl)methyl group at position 1 enhances lipophilicity compared to the smaller methyl group in (CAS 2034527-43-8). This may improve membrane permeability but could reduce aqueous solubility.
  • ~413.45 for the target).

Electronic and Hydrogen-Bonding Interactions

  • The target compound ’s 2-methoxy group (position 3 substituent) may engage in hydrogen bonding, unlike the 4-methoxy group in . Meta- vs. para-substitution could alter target binding orientation.
  • ’s 2,4-difluorophenyl group leverages fluorine’s electronegativity for enhanced dipole interactions, a feature absent in the target compound.

Molecular Weight and Drug-Likeness

  • The target compound’s molecular weight (~413.45) exceeds the typical threshold for oral bioavailability (≤500 g/mol), similar to (~481.8). In contrast, (306.74) adheres more closely to “Rule of Five” guidelines.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H22ClN3O3C_{21}H_{22}ClN_{3}O_{3} with a molecular weight of approximately 431.93568 g/mol. It features a dihydropyridine core, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Structural Formula

N 5 chloro 2 methoxyphenyl 1 2 5 dimethylphenyl methyl 6 oxo 1 6 dihydropyridine 3 carboxamide\text{N 5 chloro 2 methoxyphenyl 1 2 5 dimethylphenyl methyl 6 oxo 1 6 dihydropyridine 3 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported an effective concentration (EC50) of 7.1 μM against HCT116 colon cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
  • Antioxidant Properties : The presence of methoxy and chloro groups may enhance its ability to scavenge free radicals, reducing oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (EC50)Targeted Cell Lines
Anticancer7.1 μMHCT116 (colon cancer)
Apoptosis InductionNot quantifiedVarious cancer lines
AntioxidantModerateGeneral cellular models

Case Studies

  • Colon Cancer Study : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of HCT116 cells through apoptosis induction and ROS production .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding interactions between this compound and key proteins involved in cancer pathways, suggesting a unique binding mode that enhances its inhibitory effects on target proteins such as DVL1 .
  • Comparative Analysis : When compared to other compounds with similar structures, this compound exhibited superior selectivity and potency against specific cancer cell lines, highlighting its potential as a lead compound for further development .

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